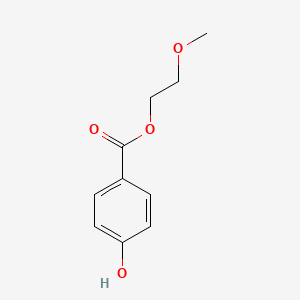

2-Methoxyethyl 4-hydroxybenzoate

Description

Properties

CAS No. |

84697-08-5 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-methoxyethyl 4-hydroxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-13-6-7-14-10(12)8-2-4-9(11)5-3-8/h2-5,11H,6-7H2,1H3 |

InChI Key |

GZIBHKMXDFJXQY-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data

Antioxidative Performance (Comparative Study)

A study comparing this compound with structurally modified analogs revealed:

- IC₅₀ (Free Radical Scavenging) : this compound: 18.5 μM vs. hexen-3-one-substituted analog: 32.7 μM .

- Thermal Stability : The methoxyethyl group enhances stability at high temperatures (e.g., >100°C), making it suitable for industrial processing .

Microbial Degradation Pathways

- Bacterial Metabolism: Planococcus sp. S5 degrades 4-HBA esters via the β-ketoadipate pathway. Bulkier esters like methoxyethyl may slow degradation, prolonging antimicrobial effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Methoxyethyl 4-hydroxybenzoate to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For esterification reactions involving similar benzoate derivatives, maintaining a pH of 6–7 (neutral conditions) minimizes side reactions like hydrolysis. Temperature should be kept between 60–80°C to balance reaction rate and thermal stability. Reaction time varies (4–24 hours) depending on solvent polarity; polar aprotic solvents (e.g., DMF) accelerate ester formation. Post-synthesis purification via column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient (3:1 to 1:2) is recommended. Monitor intermediates using thin-layer chromatography (TLC) .

Q. What analytical methods are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm ester linkage (δ 4.3–4.5 ppm for methoxyethyl protons, δ 165–170 ppm for carbonyl carbons).

- IR : Detect ester C=O stretch (~1720 cm) and hydroxyl groups (~3400 cm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <3 ppm mass accuracy.

Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for methyl paraben derivatives .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation assays:

- Acidic/Basic Hydrolysis : At pH <3 or >10, ester bonds hydrolyze to 4-hydroxybenzoic acid and 2-methoxyethanol. Monitor degradation via HPLC (C18 column, 0.1% formic acid/acetonitrile mobile phase).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (typically >150°C for similar esters). Store samples at 4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What experimental strategies can elucidate molecular interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Employ biophysical and biochemical assays:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to receptors like estrogen-related receptors (ERRs), which interact with benzoate derivatives.

- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 3CL protease) to predict binding modes.

- Enzyme Inhibition Assays : Test IC values in vitro using fluorogenic substrates (e.g., MCA-labeled peptides) .

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Perform quantum mechanical calculations:

- Geometry Optimization : Use Gaussian 09W with B3LYP/6-311G(d,p) basis set to minimize energy.

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (ΔE) to assess redox activity. A lower ΔE (<5 eV) correlates with higher reactivity.

- Vibrational Frequency Matching : Compare computed IR spectra with experimental data (R >0.99 validates accuracy) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

- Methodological Answer : Use rodent models with ethical approval:

- Pharmacokinetics : Administer 50 mg/kg orally; collect plasma samples at 0, 1, 3, 6, and 24 hours. Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL).

- Toxicity : Conduct 28-day subchronic studies. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine). Histopathology of liver/kidney tissues identifies organ-specific effects .

Data Interpretation and Contradictions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Address variability through:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HEK293) to confirm cytotoxicity thresholds.

- Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to isolate bioactive moieties.

- Meta-Analysis : Compare datasets from public repositories (ChEMBL, PubChem) to identify consensus pathways (e.g., NF-κB inhibition) .

Q. What methodologies assess the environmental impact of this compound in microbial communities?

- Methodological Answer : Employ metagenomic and metabolic flux analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.